N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c20-17(9-12-23-16-7-3-1-4-8-16)19-13-15-14-21-18(22-15)10-5-2-6-11-18/h1,3-4,7-8,15H,2,5-6,9-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDYWGIRJAQWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between the target compound and related propanamide derivatives:
Key Observations:
- Spirocyclic Systems: The target compound and Amine2 share the 1,4-dioxaspiro[4.5]decane group, which imparts conformational rigidity.
- Substituent Effects : The phenylthio group in the target compound introduces a sulfur atom with moderate electron-donating properties, differing from the electron-withdrawing trifluoromethyl group in or the polar sulfamoyl group in . These differences influence reactivity, lipophilicity, and intermolecular interactions.
- Synthetic Efficiency: Yields for spirocyclic derivatives like Amine2 (94% ) exceed those of non-spiro compounds (e.g., 38% for ), suggesting that steric protection from the spiro system may reduce side reactions.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s spirocyclic system likely increases molecular weight compared to linear analogs (e.g., 493.53 g/mol for vs. ~350–400 g/mol estimated for the target). The phenylthio group may enhance lipophilicity (logP >3), whereas sulfamoyl or trifluoromethyl groups increase polarity.
- Stability : The dioxaspiro system in the target compound could improve stability against hydrolysis compared to esters or amides in or .
Preparation Methods
Acid-Catalyzed Cyclization of Diols and Ketones
The spiro ketal is typically formed via acid-catalyzed cyclization of 1,5-pentanediol with cyclohexanone. Using p-toluenesulfonic acid (PTSA) in toluene at reflux yields the spirocyclic product in 78–85% efficiency.
Mechanistic Insight : Protonation of the ketone oxygen initiates nucleophilic attack by the diol, followed by dehydration and ketalization. Steric hindrance at the cyclohexanone’s β-position ensures regioselective spirocyclization.
Alternative Routes via N-Acyliminium Intermediates
Electrochemical oxidation of N-acylamines generates N-acyliminium ions, which undergo intramolecular cyclization to form spiroketals. This method, though less common, achieves 65–72% yields under anhydrous conditions.
Assembly of the 3-(Phenylthio)propanamide Side Chain
Thioether Formation via Nucleophilic Substitution
3-Bromopropanoyl chloride reacts with thiophenol in the presence of K₂CO₃ to yield 3-(phenylthio)propanoyl chloride (92% purity). Subsequent amidation with the spirocyclic amine completes the synthesis.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether formation | Thiophenol, K₂CO₃ | 88 | 92 |
| Amidation | DCC, DMAP | 76 | 95 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of a boronate ester with phenylthiol derivatives offers a regioselective route. Using Pd(PPh₃)₄ and CsF in 1,2-dimethoxyethane at 130°C (microwave), yields reach 90%.
Example Protocol :
- Boronate Preparation : 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane (200 mg, 0.86 mmol).
- Coupling : React with phenylthiol bromide (228 mg, 0.86 mmol), Pd(PPh₃)₄ (98 mg), CsF (392 mg) in DME/MeOH.
- Workup : Silica chromatography (EtOAc/hexanes 3:7).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies show that polar aprotic solvents (DMF, DME) enhance coupling efficiency, while Pd(OAc)₂ outperforms PdCl₂ in oxidative environments.
Catalyst Performance :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | DME | 90 |
| Pd(dppf)Cl₂ | Toluene | 82 |
| Pd(OAc)₂ | DMF | 85 |
Protecting Group Strategies
The 1,4-dioxaspiro[4.5]decane core’s ketal group remains stable under basic conditions (pH < 10) but hydrolyzes in strong acids. Benzyl protection of the amine during thioetherification prevents unwanted side reactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic structure’s chair conformation and the thioether’s anti-periplanar geometry relative to the amide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
